molecular formula C15H26N2S B10966159 N-(1-Adamantylmethyl)-N'-propylthiourea

N-(1-Adamantylmethyl)-N'-propylthiourea

Cat. No.: B10966159
M. Wt: 266.4 g/mol
InChI Key: HTHDSGXLTUWKCQ-UHFFFAOYSA-N
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Description

N-(1-Adamantylmethyl)-N’-propylthiourea is a chemical compound that features an adamantyl group, a propyl group, and a thiourea moiety. Adamantane derivatives are known for their unique structural properties, including rigidity and stability, which make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantylmethyl)-N’-propylthiourea typically involves the reaction of 1-adamantylmethylamine with propyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction proceeds smoothly at room temperature, yielding the desired thiourea derivative .

Industrial Production Methods

Industrial production of N-(1-Adamantylmethyl)-N’-propylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The scalability of the reaction makes it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantylmethyl)-N’-propylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfinyl and sulfonyl derivatives, amines, and various substituted adamantyl and propyl compounds .

Scientific Research Applications

N-(1-Adamantylmethyl)-N’-propylthiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Adamantylmethyl)-N’-propylthiourea involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity to enzymes and receptors. The thiourea moiety is known to interact with metal ions and can form coordination complexes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Adamantylmethyl)-N’-methylthiourea
  • N-(1-Adamantylmethyl)-N’-ethylthiourea
  • N-(1-Adamantylmethyl)-N’-butylthiourea

Uniqueness

N-(1-Adamantylmethyl)-N’-propylthiourea is unique due to its specific combination of the adamantyl and propyl groups, which confer distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring high stability and specific molecular interactions .

Properties

Molecular Formula

C15H26N2S

Molecular Weight

266.4 g/mol

IUPAC Name

1-(1-adamantylmethyl)-3-propylthiourea

InChI

InChI=1S/C15H26N2S/c1-2-3-16-14(18)17-10-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,2-10H2,1H3,(H2,16,17,18)

InChI Key

HTHDSGXLTUWKCQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=S)NCC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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